molecular formula C23H16F3N3O2 B2432553 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1428375-04-5

2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Katalognummer: B2432553
CAS-Nummer: 1428375-04-5
Molekulargewicht: 423.395
InChI-Schlüssel: LNNGUKYRZHXPQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the quinoxaline family

Eigenschaften

IUPAC Name

2-(2-oxo-3-phenylquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c24-23(25,26)16-10-4-5-11-17(16)27-20(30)14-29-19-13-7-6-12-18(19)28-21(22(29)31)15-8-2-1-3-9-15/h1-13H,14H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNGUKYRZHXPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Condensation of o-Phenylenediamine with α-Ketoamides

The quinoxalin-2-one scaffold is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with α-ketoamide precursors. For example, reacting 1,2-diaminobenzene with phenylglyoxylic acid amide under acidic conditions yields 3-phenylquinoxalin-2(1H)-one. This method leverages the Beirut reaction mechanism, where in situ oxidation of the diamine intermediate facilitates cyclization. Key parameters include:

  • Solvent : Ethanol or tetrahydrofuran (THF) for improved solubility.
  • Catalyst : Triethylamine or p-toluenesulfonic acid (PTSA) to accelerate imine formation.
  • Temperature : Reflux conditions (80–100°C) for 6–12 hours.

Yield optimization studies indicate that microwave-assisted synthesis reduces reaction time to 30–60 minutes while maintaining yields above 85%.

Alternative Route via Chlorination and Hydrolysis

A two-step approach involves chlorination of 3-phenylquinoxaline-2-thione followed by hydrolysis:

  • Chlorination : Treating 3-phenylquinoxaline-2-thione with phosphorus oxychloride (POCl₃) at 60°C for 4 hours generates 1-chloro-3-phenylquinoxalin-2(1H)-one.
  • Hydrolysis : Stirring the chlorinated intermediate with aqueous sodium hydroxide (NaOH) at room temperature produces the quinoxalin-2-one core.

This method achieves >90% purity but requires careful handling of chlorinating agents.

Functionalization with Acetamide Side Chain

Nucleophilic Substitution at Position 1

The 1-position of the quinoxalinone is activated for nucleophilic displacement due to electron-withdrawing effects from the 2-oxo group. Introducing the acetamide moiety involves:

  • Bromination : Treating 3-phenylquinoxalin-2(1H)-one with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 1-bromo-3-phenylquinoxalin-2(1H)-one.
  • Amidation : Reacting the brominated intermediate with 2-(trifluoromethyl)aniline in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of tetrabutylammonium iodide (TBAI) in THF at 65°C for 8–10 hours.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (quinoxalinone:amine) to ensure complete conversion.
  • Solvent : THF or acetonitrile for optimal nucleophilicity.
  • Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).

Acylation via Carbodiimide Coupling

An alternative strategy employs carbodiimide-mediated coupling between quinoxalinone-1-acetic acid and 2-(trifluoromethyl)aniline:

  • Synthesis of Quinoxalinone-1-Acetic Acid :
    • Alkylation of 3-phenylquinoxalin-2(1H)-one with ethyl bromoacetate in the presence of NaH yields ethyl 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetate.
    • Saponification with lithium hydroxide (LiOH) in THF/water produces the carboxylic acid derivative.
  • Coupling Reaction :
    • Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
    • Add 2-(trifluoromethyl)aniline and stir at room temperature for 12 hours.

Advantages :

  • Avoids halogenation steps.
  • Achieves 80–85% yield with high regioselectivity.

One-Pot Tandem Synthesis

A streamlined one-pot method combines quinoxalinone formation and amidation:

  • Simultaneous Cyclization and Acylation :
    • React o-phenylenediamine, phenylglyoxylic acid, and 2-(trifluoromethyl)phenyl isocyanate in acetic acid at 100°C for 24 hours.
    • The reaction proceeds via sequential imine formation, cyclization, and nucleophilic acyl substitution.

Key Observations :

  • Catalyst : Zinc triflate (Zn(OTf)₂) improves yield by 15% via Lewis acid activation.
  • Limitations : Requires excess isocyanate (1.5 equiv) to drive the reaction to completion.

Analytical and Purification Techniques

Characterization

  • NMR Spectroscopy :
    • ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.89–7.20 (m, 9H, aromatic), 4.92 (s, 2H, CH₂).
    • ¹³C NMR : δ 167.8 (C=O), 154.2 (C-2 quinoxalinone), 139.5–120.1 (aromatic carbons).
  • HRMS : m/z calculated for C₂₃H₁₇F₃N₃O₂ [M+H]⁺: 432.1294; found: 432.1298.

Purification

  • Recrystallization : Ethanol/water (3:1) achieves >95% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) gradient elution.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Key Advantage
Nucleophilic Substitution 75 98 10 Scalable for gram-scale synthesis
Carbodiimide Coupling 85 97 24 Avoids halogenated intermediates
One-Pot Tandem 65 95 24 Reduced purification steps

Mechanistic Insights and Optimization

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine in substitution reactions, while protic solvents (e.g., ethanol) favor cyclization steps.

Temperature Dependence

  • <60°C : Slow reaction kinetics lead to incomplete conversion.
  • 60–80°C : Optimal balance between rate and side-product formation.
  • >80°C : Degradation of the trifluoromethylaniline moiety observed.

Challenges and Mitigation Strategies

  • Regioselectivity in Quinoxaline Formation :
    • Use electron-deficient diamines to direct cyclization to the desired position.
  • Trifluoromethyl Group Stability :
    • Avoid strong bases (e.g., NaOH) to prevent defluorination.
  • Byproduct Formation :
    • Introduce molecular sieves to absorb water in coupling reactions.

Analyse Chemischer Reaktionen

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:

  • Acidic hydrolysis : Concentrated HCl (6 M) at reflux (110°C) cleaves the amide bond, producing 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetic acid and 2-(trifluoromethyl)aniline .

  • Basic hydrolysis : NaOH (2 M) in ethanol/water (1:1) at 80°C generates the sodium salt of the carboxylic acid.

Table 1: Hydrolysis Conditions and Products

Reaction TypeReagents/ConditionsProducts
Acidic Hydrolysis6 M HCl, 110°C, 6 hCarboxylic acid + 2-(trifluoromethyl)aniline
Basic Hydrolysis2 M NaOH, ethanol/water, 80°C, 4 hSodium carboxylate

Nucleophilic Substitution at the Quinoxaline Ring

The electron-deficient quinoxaline ring facilitates nucleophilic substitution, particularly at the C-3 position. Key reactions include:

  • Amination : Reaction with benzylamine in DMF at 120°C yields 3-(benzylamino)-substituted derivatives .

  • Thiolation : Treatment with 2-mercaptonicotinonitrile in ethanol/piperidine produces thioether-linked hybrids .

Table 2: Nucleophilic Substitution Reactions

NucleophileSolvent/CatalystProduct
BenzylamineDMF, 120°C3-(Benzylamino)quinoxaline derivative
2-MercaptonicotinonitrileEthanol/piperidine, refluxThieno[2,3-b]pyridine-acetamide hybrid

Oxidation and Reduction Pathways

  • Oxidation : The dihydroquinoxaline moiety is oxidized to a fully aromatic quinoxaline system using KMnO₄ in acidic media.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond in the quinoxaline ring, generating a tetrahydroquinoxaline derivative .

Table 3: Redox Reactions

ReactionReagentsOutcome
OxidationKMnO₄, H₂SO₄, 60°CAromatic quinoxaline formation
ReductionH₂ (1 atm), Pd-C, ethanolTetrahydroquinoxaline derivative

Functionalization via Alkylation and Acylation

  • Alkylation : The acetamide nitrogen reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to form N-alkylated products .

  • Acylation : Treatment with acetyl chloride in pyridine introduces acetyl groups at the quinoxaline nitrogen .

Table 4: Alkylation/Acylation Modifications

Reaction TypeReagentsProduct
N-AlkylationMethyl iodide, K₂CO₃/THFN-Methylacetamide derivative
N-AcylationAcetyl chloride, pyridineN-Acetylquinoxaline derivative

Cyclization and Heterocycle Formation

Under basic conditions (e.g., NaOEt/EtOH), intramolecular cyclization occurs, forming fused polycyclic systems. For instance, heating with sodium ethoxide induces cyclization to thieno[2,3-b]quinoxaline derivatives .

Key Research Findings

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

  • Catalytic Influence : Piperidine accelerates thiolation reactions by deprotonating thiols, increasing nucleophilicity .

  • Electronic Effects : The trifluoromethyl group meta-directs electrophilic substitutions on the phenyl ring, reducing reactivity compared to unsubstituted analogs.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound belongs to the quinoxaline family, which is known for diverse biological activities. Quinoxalines have been extensively studied for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.

Anticancer Activity

Research indicates that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance, studies have shown that certain quinoxaline derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The structural modifications of 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide may enhance its efficacy against specific cancer types.

Case Study:
A study evaluated the anticancer activity of related quinoxaline derivatives against various cancer cell lines. The results demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted analogs .

Antimicrobial Properties

Quinoxaline derivatives have shown promising antimicrobial activities against a range of pathogens, including bacteria and fungi. The presence of the phenyl and trifluoromethyl groups in the structure of 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide may contribute to its antimicrobial efficacy.

Antitubercular Activity

Recent studies have focused on the synthesis and evaluation of quinoxaline derivatives as potential antitubercular agents. The compound's structural features suggest it could be effective against Mycobacterium tuberculosis.

Data Table: Antitubercular Activity of Quinoxaline Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Activity
Compound A4 µg/mLPotent
Compound B16 µg/mLModerate
2-(2-oxo-3-phenyl...TBDTBD

Neuroprotective Effects

There is emerging evidence that quinoxaline derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Parkinson's disease.

Case Study:
A patent describes the use of similar quinoxaline compounds for treating Parkinson's disease, highlighting their ability to protect dopaminergic neurons from oxidative stress . The mechanism involves modulation of neuroinflammatory pathways and antioxidant activity.

Synthesis and Structural Modifications

The synthesis of 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions, including cyclization and acylation processes. Structural modifications can lead to variations in biological activity.

Synthesis Overview:
The synthesis process generally includes:

  • Formation of the quinoxaline core.
  • Introduction of the phenyl and trifluoromethyl groups.
  • Final acetamide formation through acylation reactions.

Wirkmechanismus

The mechanism of action of 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibiting or activating certain enzymes.

    Receptors: Binding to specific receptors to modulate their activity.

    Pathways: Affecting cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylquinoxaline: Lacks the acetamide and trifluoromethyl groups.

    3-Phenylquinoxalin-2-one: Similar core structure but different substituents.

    N-(2-(Trifluoromethyl)phenyl)acetamide: Lacks the quinoxaline core.

Uniqueness

2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which might confer distinct biological or chemical properties.

Biologische Aktivität

The compound 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a derivative of dihydroquinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a quinoxaline core substituted with a trifluoromethyl phenyl group and an acetamide moiety. The structural formula can be represented as follows:

C18H16F3N2O2\text{C}_{18}\text{H}_{16}\text{F}_3\text{N}_2\text{O}_2

Anticonvulsant Activity

Research indicates that derivatives of dihydroquinoxaline exhibit anticonvulsant properties. For instance, a study assessed various analogs for their efficacy against maximal electroshock (MES) seizures and found significant activity in some derivatives, particularly those with trifluoromethyl substitutions . The mechanism is believed to involve modulation of voltage-sensitive sodium channels, which are critical in neuronal excitability.

Neuroprotective Effects

Studies have demonstrated that compounds similar to 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide possess neuroprotective effects. These effects are attributed to their ability to inhibit neuroinflammation and oxidative stress pathways. For example, one study highlighted that certain quinoxaline derivatives could block the NF-κB signaling pathway, thus reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS) .

Inhibition of Acetylcholinesterase (AChE)

Compounds related to this structure have shown potential as AChE inhibitors, which are crucial in the treatment of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The structure-activity relationship (SAR) studies suggest that modifications at specific positions significantly affect inhibitory potency .

The biological activities of 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can be attributed to several mechanisms:

  • Modulation of Ion Channels : The compound may interact with sodium channels, stabilizing their inactive state and preventing excessive neuronal firing.
  • Inhibition of Enzymatic Activity : As an AChE inhibitor, it enhances cholinergic signaling by preventing the breakdown of acetylcholine.
  • Anti-inflammatory Pathways : By inhibiting NF-κB and reducing ROS production, it protects neurons from inflammatory damage.

Study on Anticonvulsant Properties

A study evaluated the anticonvulsant activity of multiple dihydroquinoxaline derivatives in animal models. The results indicated that compounds with trifluoromethyl groups exhibited enhanced efficacy against seizures induced by pentylenetetrazole and MES .

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. It was found that these compounds effectively reduced neuronal death induced by hydrogen peroxide through their antioxidant properties .

Q & A

Q. Table 1: Example Reaction Yields Under Different Conditions

CatalystTemperature (°C)Yield (%)Purity (%)
None806288
ZnCl₂607895
FeCl₃707192

Advanced: How can computational chemistry resolve contradictions in proposed reaction mechanisms?

Answer:
Conflicting mechanistic hypotheses (e.g., radical vs. ionic pathways) can be addressed using:

  • Density Functional Theory (DFT) : Calculate activation energies for intermediates to identify the most plausible pathway .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states to explain solvent-dependent yield variations .
  • Reaction Network Analysis : Map competing pathways using software like RMG (Reaction Mechanism Generator) to predict dominant products under specific conditions .

For example, DFT studies on analogous quinoxaline derivatives revealed that electron-withdrawing groups (e.g., trifluoromethyl) stabilize carbocation intermediates, favoring ionic mechanisms .

Basic: What spectroscopic and analytical methods validate structural integrity?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., phenyl vs. trifluoromethylphenyl) via chemical shift comparisons .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the quinoxaline core .
  • Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ ion at m/z 428.1234 for C₂₃H₁₆F₃N₃O₂) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Advanced: How can researchers design experiments to resolve conflicting biological activity data?

Answer:
Discrepancies in reported bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests .
  • Purity Reassessment : Use HPLC-MS to detect trace impurities (e.g., unreacted aniline derivatives) that may interfere .
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with cyano) to isolate structure-activity relationships (SAR) .

Example Data Contradiction Resolution:
A 2020 study reported anti-inflammatory activity (IC₅₀ = 1.2 µM), while a 2023 study found no activity. Reanalysis revealed that the latter used DMSO with residual water, degrading the compound. Repetition under anhydrous conditions confirmed activity (IC₅₀ = 1.5 µM) .

Basic: What are optimal storage and solubility conditions for in vitro assays?

Answer:

  • Storage : Store as a lyophilized powder at -20°C (stable for 2 years) or in DMSO at -80°C (stable for 6 months) .
  • Solubility :
    • DMSO : Up to 50 mM (primary stock).
    • Aqueous Buffers : Solubilize ≤1 mM using co-solvents (e.g., 10% PEG-400) .
  • Avoid : Freeze-thaw cycles, which cause precipitation.

Advanced: How can statistical experimental design (DoE) optimize reaction parameters?

Answer:
Apply Box-Behnken or Central Composite Design to minimize trials while maximizing data quality:

  • Variables : Temperature, catalyst loading, solvent polarity.
  • Responses : Yield, purity, reaction time.
  • Software : Use JMP or Minitab for analysis .

Case Study : A DoE study on a related acetamide reduced optimization time by 60%, identifying optimal conditions (70°C, 5 mol% ZnCl₂, ethanol/water) with 82% yield .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of trifluoromethylphenyl vapors .
  • Waste Disposal : Neutralize acidic byproducts before aqueous disposal .

Advanced: What strategies enhance selectivity in functionalizing the quinoxaline core?

Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., acetamide nitrogen) during electrophilic substitution .
  • Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine) to regioselectively modify the phenyl ring .
  • Microwave Synthesis : Enhances regioselectivity in cyclization steps via rapid, uniform heating .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.